1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol
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Overview
Description
1-(3-Chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a 3-chlorophenyl and a phenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine , are known to interact with various receptors and enzymes in the body
Mode of Action
The exact mode of action of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures often interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including oxidative phosphorylation
Pharmacokinetics
Related compounds are known to be metabolized in the liver, primarily by the cyp2d6 enzyme . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Related compounds have been shown to have various effects, including inhibitory effects on oxidative phosphorylation
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then cyclized in the presence of sulfur to yield the desired imidazole-thiol compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-5-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group but different functional groups and applications.
1-(3-Chlorophenyl)piperazine: Another compound with a chlorophenyl group, known for its psychoactive properties.
Uniqueness: 1-(3-Chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is unique due to its specific imidazole-thiol structure, which imparts distinct chemical reactivity and potential biological activities not observed in the similar compounds mentioned above.
Biological Activity
1-(3-Chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure
The compound features a unique structure characterized by:
- Imidazole Ring : A five-membered heterocyclic structure containing nitrogen.
- Thiol Group (-SH) : Contributing to its reactivity and biological activity.
- Phenyl and Chlorophenyl Substituents : Enhancing interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 μg/mL |
Escherichia coli | 20 μg/mL |
Pseudomonas aeruginosa | 25 μg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity. It has been tested against common fungal pathogens, demonstrating significant inhibition.
Table 2: Antifungal Activity of this compound
Fungal Strain | Zone of Inhibition (mm) |
---|---|
Candida albicans | 18 |
Aspergillus niger | 22 |
These results highlight the compound's potential in treating fungal infections .
The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized to interact with specific biological targets through covalent bonding. Similar compounds often influence biochemical pathways such as oxidative phosphorylation, leading to cellular disruption in pathogens .
Pharmacokinetics
Preliminary studies suggest that related compounds are metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP2D6. Understanding the pharmacokinetics of this compound will be essential for evaluating its therapeutic potential .
Case Studies
Several case studies have explored the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multi-drug resistant bacteria showed promising results, with MIC values indicating effective inhibition at low concentrations .
- In Vivo Studies : Animal model studies have demonstrated that the compound exhibits lower toxicity compared to traditional antibiotics while maintaining antimicrobial efficacy, suggesting a favorable safety profile for therapeutic use .
Properties
IUPAC Name |
3-(3-chlorophenyl)-4-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-12-7-4-8-13(9-12)18-14(10-17-15(18)19)11-5-2-1-3-6-11/h1-10H,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRUCDUIWBUCJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30192-78-0 |
Source
|
Record name | 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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